Benzenediazonium, 2,4,6-trimethyl-
Description
2,4,6-Trimethylbenzenediazonium is a diazonium salt derivative of benzene, where three methyl groups occupy the 2-, 4-, and 6-positions of the aromatic ring. Diazonium salts are highly reactive intermediates in organic synthesis, often used in coupling reactions to form azo compounds or as precursors for aryl halides. The methyl substituents in this compound likely enhance steric hindrance and electron-donating effects, which can influence stability and reactivity compared to simpler diazonium salts like benzenediazonium chloride.
Properties
CAS No. |
45860-24-0 |
|---|---|
Molecular Formula |
C9H11N2+ |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2,4,6-trimethylbenzenediazonium |
InChI |
InChI=1S/C9H11N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3/q+1 |
InChI Key |
AQDKDQPFTWJIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,4,6-trimethyl- typically involves the diazotization of 2,4,6-trimethylaniline. The process includes the following steps:
Diazotization Reaction: 2,4,6-trimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). This reaction forms the diazonium salt. [ \text{C}{13}\text{N} + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}{11}\text{N}_2^+ \text{Cl}^- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of benzenediazonium, 2,4,6-trimethyl- follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using potassium iodide (KI) in cold conditions to form iodobenzene.
Substitution by Hydroxides: Heating with water to form phenol.
Coupling Reactions: Reacting with phenol in sodium hydroxide solution at low temperatures to form azo compounds.
Major Products Formed
Iodobenzene: Formed by substitution with iodide ions.
Phenol: Formed by substitution with hydroxide ions.
Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.
Scientific Research Applications
Benzenediazonium, 2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,4,6-trimethyl- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. The reactivity is primarily due to the stability of the nitrogen gas (N2) that is released during these reactions.
Comparison with Similar Compounds
Benzenediazonium Tetrafluoroborate
Benzenediazonium tetrafluoroborate (C₆H₅N₂⁺BF₄⁻) is a well-studied diazonium salt. Key comparisons include:
- Stability : Unlike 2,4,6-trimethylbenzenediazonium, benzenediazonium tetrafluoroborate is thermally unstable above 0°C and decomposes explosively. The trimethyl derivative’s methyl groups may stabilize the diazonium ion through steric protection and electron donation, though direct stability data are unavailable .
- Production: Global production of benzenediazonium tetrafluoroborate reached ~1,200 tons annually (2014–2019), with applications in dyes and pharmaceuticals. No production data exist for the trimethyl variant .
Table 1: General Properties Comparison
| Property | 2,4,6-Trimethylbenzenediazonium* | Benzenediazonium Tetrafluoroborate |
|---|---|---|
| Molecular Formula | C₉H₁₁N₂⁺X⁻ (X = counterion) | C₆H₅N₂BF₄ |
| Thermal Stability | Likely higher due to methyl groups | Decomposes above 0°C |
| Industrial Applications | Limited data (hypothesized) | Dyes, pharmaceuticals |
*Hypothesized based on structural analogs.
Trimethyl-Substituted Benzene Derivatives
Several trimethylbenzene derivatives provide insights into substituent effects:
2,4,6-Trimethyl-1,3-Benzenediacetic Acid (C₁₃H₁₆O₄)
- Structure : Contains two acetic acid groups at the 1,3-positions and methyl groups at 2,4,6-positions.
- Reactivity : The electron-donating methyl groups reduce electrophilic substitution reactivity compared to unsubstituted benzene derivatives. This trend may extend to 2,4,6-trimethylbenzenediazonium, where methyl groups could slow diazonium decomposition .
Mesitylenesulfonyl Chloride (C₉H₁₁ClO₂S)
- Applications : Used as a sulfonating agent. The 2,4,6-trimethyl substitution pattern creates steric hindrance, limiting reaction rates. Similar steric effects may influence the reactivity of 2,4,6-trimethylbenzenediazonium in coupling reactions .
Table 2: Substituent Effects on Reactivity
| Compound | Key Substituent Effect | Impact on Reactivity |
|---|---|---|
| 2,4,6-Trimethylbenzenediazonium* | Electron-donating methyl groups | Stabilizes diazonium ion; slows decomposition |
| Mesitylenesulfonyl chloride | Steric hindrance from methyl groups | Reduces nucleophilic substitution rates |
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